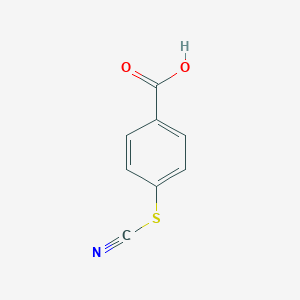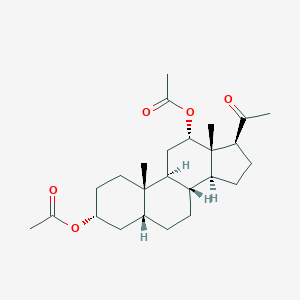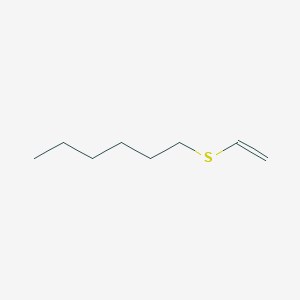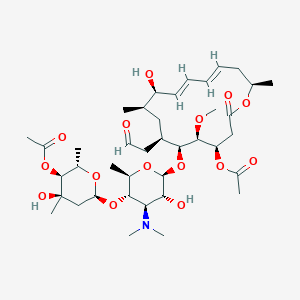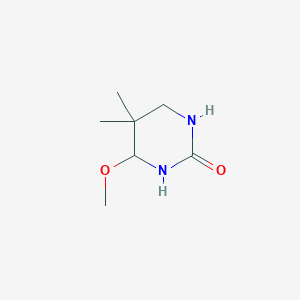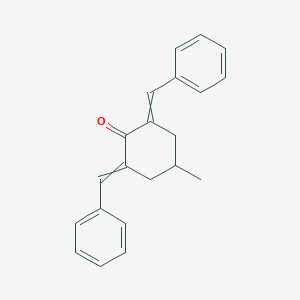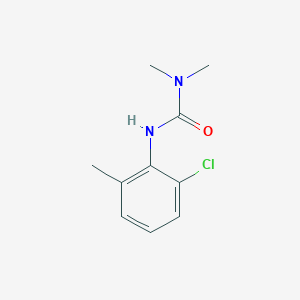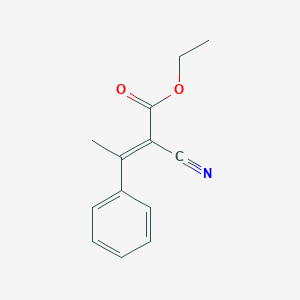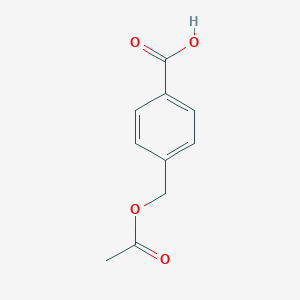
4-(Acetoxymethyl)benzoic acid
Overview
Description
4-(Acetoxymethyl)benzoic acid is a chemical compound with the molecular formula C10H10O4 . It contains 24 bonds in total, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 4-acetoxybenzoic acid involves the acetylation of 4-hydroxybenzoic acid using acetic anhydride . The reaction between 4-hydroxybenzoic acid and acetic anhydride in a carrier solvent was investigated, and the specific rate constant and the activation energy of the reaction were determined .Molecular Structure Analysis
The molecular structure of 4-(Acetoxymethyl)benzoic acid includes a total of 24 bonds. There are 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group .Chemical Reactions Analysis
The reaction of 4-acetoxybenzoic acid with hydroxyl radicals in both gas and aqueous phases has been studied . The reaction rate constants followed the order of meta addition > para addition > ortho addition for the reaction of benzoic acid and hydroxyl radicals in both gas and aqueous media .Physical And Chemical Properties Analysis
4-(Acetoxymethyl)benzoic acid has a molecular formula of C10H10O4 . Its average mass is 194.184 Da, and its monoisotopic mass is 194.057907 Da .Scientific Research Applications
Materials Research
Benzoic acid derivatives, including 4-(Acetoxymethyl)benzoic acid, are extensively employed in co-crystal engineering for materials research . The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies .
Pharmaceutical Applications
Benzoic acid derivatives are also important in pharmaceutical applications . The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted benzoic acid systems .
Corrosion Inhibitors
Benzoic acid derivatives have been evaluated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium . The inhibition efficiency of these inhibitors increased with the increase in concentration .
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally related to benzoic acid, which is known to have antimicrobial properties . Benzoic acid is also known to bind to amino acids, leading to their excretion .
Mode of Action
Benzoic acid, a related compound, is known to interact with its targets by binding to amino acids, leading to their excretion . This interaction results in a decrease in ammonia levels .
Biochemical Pathways
Benzoic acid is known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The pharmacokinetics of local anesthetics, which are structurally similar to 4-(acetoxymethyl)benzoic acid, are known to be influenced by factors such as the drug’s pka, lipid solubility, protein binding, and intrinsic vasodilator activity .
Result of Action
Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative .
Action Environment
It is known that the metabolic pathways of secondary metabolites in foods, which include phenolic compounds like 4-(acetoxymethyl)benzoic acid, can differ between plant species due to differences in the nature of the plant .
properties
IUPAC Name |
4-(acetyloxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMONAQGOXNQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427390 | |
| Record name | 4-(Acetoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetoxymethyl)benzoic acid | |
CAS RN |
15561-46-3 | |
| Record name | 4-(Acetoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)

